molecular formula C13H8Cl2N2 B2441019 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine CAS No. 240135-97-1

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine

Cat. No. B2441019
CAS RN: 240135-97-1
M. Wt: 263.12
InChI Key: BJEKCLKWCHNQII-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H8Cl2N2 . It has an average mass of 263.122 Da and a mono-isotopic mass of 262.006439 Da . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is further substituted with two chlorine atoms and a phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, imidazo[1,2-a]pyridines in general are known to participate in various chemical reactions. For instance, they can be synthesized through the condensation of 2-aminopyridines with α-bromoketones .

Mechanism of Action

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and other cellular components, leading to cellular damage and dysfunction. The exact mechanism by which this compound induces cancer is not fully understood, but it is believed to involve both genotoxic and non-genotoxic mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and altered gene expression. These effects can lead to cellular damage and dysfunction, and contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a useful tool for studying the mechanisms of carcinogenesis and the effects of genotoxic agents on cellular processes. However, its use in laboratory experiments is limited by its toxicity and potential for environmental contamination.

Future Directions

Future research on 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine should focus on developing strategies to reduce its formation during cooking, as well as identifying ways to minimize its exposure and prevent its harmful effects. This could include developing new cooking methods or additives that prevent this compound formation, as well as identifying biomarkers of this compound exposure that can be used to monitor human exposure levels. Additionally, further research is needed to fully understand the mechanisms by which this compound induces cancer, and to develop new strategies for preventing and treating cancer caused by environmental toxins.

Synthesis Methods

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is formed from the reaction of creatinine, an amino acid found in muscle tissue, with amino acids such as phenylalanine and tyrosine during the cooking of meat at high temperatures. The exact conditions required for this compound formation depend on the type of meat, cooking method, and temperature.

Scientific Research Applications

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine has been extensively studied for its carcinogenic properties, and has been shown to induce tumors in various organs in laboratory animals. In addition to its carcinogenic effects, this compound has also been shown to have genotoxic and mutagenic effects, and can cause DNA damage and mutations.

properties

IUPAC Name

6,8-dichloro-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEKCLKWCHNQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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